Cas no 219639-09-5 (methyl 3-methyl-2-(propan-2-yl)aminobutanoate)

methyl 3-methyl-2-(propan-2-yl)aminobutanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-methyl-2-(propan-2-yl)aminobutanoate
- EN300-2022683
- SCHEMBL10289198
- AKOS009071190
- methyl 3-methyl-2-[(propan-2-yl)amino]butanoate
- 219639-09-5
-
- Inchi: 1S/C9H19NO2/c1-6(2)8(9(11)12-5)10-7(3)4/h6-8,10H,1-5H3
- InChI Key: UKCDSLLDLDNZNK-UHFFFAOYSA-N
- SMILES: O(C)C(C(C(C)C)NC(C)C)=O
Computed Properties
- Exact Mass: 173.141578849g/mol
- Monoisotopic Mass: 173.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 1.9
methyl 3-methyl-2-(propan-2-yl)aminobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2022683-5.0g |
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate |
219639-09-5 | 5g |
$2235.0 | 2023-05-23 | ||
Enamine | EN300-2022683-0.1g |
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate |
219639-09-5 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-2022683-0.5g |
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate |
219639-09-5 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-2022683-10.0g |
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate |
219639-09-5 | 10g |
$3315.0 | 2023-05-23 | ||
Enamine | EN300-2022683-1.0g |
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate |
219639-09-5 | 1g |
$770.0 | 2023-05-23 | ||
Enamine | EN300-2022683-5g |
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate |
219639-09-5 | 5g |
$2443.0 | 2023-09-16 | ||
Enamine | EN300-2022683-2.5g |
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate |
219639-09-5 | 2.5g |
$1650.0 | 2023-09-16 | ||
Enamine | EN300-2022683-0.05g |
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate |
219639-09-5 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-2022683-0.25g |
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate |
219639-09-5 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-2022683-10g |
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate |
219639-09-5 | 10g |
$3622.0 | 2023-09-16 |
methyl 3-methyl-2-(propan-2-yl)aminobutanoate Related Literature
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on methyl 3-methyl-2-(propan-2-yl)aminobutanoate
Comprehensive Overview of Methyl 3-methyl-2-(propan-2-yl)aminobutanoate (CAS No. 219639-09-5)
Methyl 3-methyl-2-(propan-2-yl)aminobutanoate (CAS No. 219639-09-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and fine chemical synthesis. This ester derivative, characterized by its unique branched-chain structure and amino functional group, is widely utilized as an intermediate in the synthesis of more complex molecules. Its molecular formula, C9H19NO2, and distinct properties make it a valuable asset in research and industrial applications.
The compound's methyl ester moiety and isopropylamino substituent contribute to its versatility in chemical reactions, particularly in peptide synthesis and chiral resolution processes. Researchers are increasingly exploring its potential in asymmetric catalysis, a hot topic in modern organic chemistry, where it serves as a precursor for ligands or catalysts. Its relevance in green chemistry initiatives is also noteworthy, as industries seek sustainable alternatives to traditional reagents.
In recent years, the demand for custom synthesis and high-purity intermediates like Methyl 3-methyl-2-(propan-2-yl)aminobutanoate has surged, driven by advancements in drug discovery and biotechnology. Online searches for "CAS 219639-09-5 supplier" or "methyl ester amino acid derivatives" reflect this trend. The compound's role in proteomics research and metabolite analysis further aligns with the growing interest in precision medicine and personalized therapeutics.
From a technical perspective, the compound's lipophilicity and steric effects make it particularly useful in modifying the pharmacokinetic profiles of drug candidates. Its application in prodrug design is another area of active investigation, addressing challenges in drug delivery and bioavailability. These attributes resonate with frequent search queries such as "ester prodrug strategies" and "improving membrane permeability."
Quality control of Methyl 3-methyl-2-(propan-2-yl)aminobutanoate is critical, with analytical techniques like HPLC, GC-MS, and NMR ensuring batch-to-batch consistency. The compound's stability under various conditions is frequently discussed in forums, with users inquiring about "storage conditions for amino acid esters" or "handling hygroscopic compounds." Proper documentation of its spectroscopic data and regulatory compliance (e.g., REACH, FDA guidelines) is essential for global distribution.
Innovative applications continue to emerge, such as its incorporation into ionic liquids for green solvents or as a building block for functional materials. The compound's compatibility with continuous flow chemistry systems—a trending topic in process intensification—further enhances its industrial appeal. Researchers often search for "scalable synthesis of chiral esters" or "flow chemistry optimization," highlighting its relevance to cutting-edge methodologies.
In conclusion, Methyl 3-methyl-2-(propan-2-yl)aminobutanoate (CAS No. 219639-09-5) represents a multifaceted tool for chemists and biologists alike. Its structural features, combined with evolving applications in life sciences and material innovation, ensure its continued prominence in scientific literature and commercial markets. As interdisciplinary research expands, this compound is poised to play a pivotal role in addressing contemporary challenges in sustainable chemistry and therapeutic development.
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